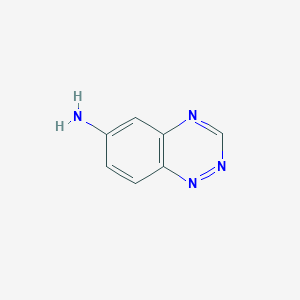1,2,4-Benzotriazin-6-amine
CAS No.: 96461-65-3
Cat. No.: VC17577128
Molecular Formula: C7H6N4
Molecular Weight: 146.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 96461-65-3 |
|---|---|
| Molecular Formula | C7H6N4 |
| Molecular Weight | 146.15 g/mol |
| IUPAC Name | 1,2,4-benzotriazin-6-amine |
| Standard InChI | InChI=1S/C7H6N4/c8-5-1-2-6-7(3-5)9-4-10-11-6/h1-4H,8H2 |
| Standard InChI Key | XQOHGKPGACFQFZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1N)N=CN=N2 |
Introduction
Molecular Structure and Chemical Properties
Structural Characteristics
1,2,4-Benzotriazin-6-amine (C₇H₇N₅) consists of a benzene ring fused to a 1,2,4-triazine moiety, with an amine group at the 6-position. The triazine ring contains three nitrogen atoms, creating electron-deficient regions that facilitate interactions with biological targets . X-ray crystallography and computational studies reveal a planar structure, enabling π-π stacking interactions with DNA bases and enzymes . The molecular weight is 163.17 g/mol, and its melting point is reported at 278–279°C for related derivatives .
Table 1: Physical and Chemical Properties of 1,2,4-Benzotriazin-6-amine
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇N₅ |
| Molecular Weight | 163.17 g/mol |
| Melting Point | 278–279°C (derivatives) |
| Solubility | Moderate in polar solvents |
| Reduction Potential (E₁) | -250 mV vs. SHE |
Reactivity and Stability
Synthesis Methods and Reaction Mechanisms
Traditional Synthesis Routes
The synthesis of 1,2,4-benzotriazin-6-amine typically begins with 3-hydroxy-1,2,3-benzotriazine-4(3H)-ketone, which reacts with amines under mild conditions to form the triazine backbone. For example:
Yields for this method range from 15% to 52%, depending on the amine substituent . A second approach utilizes N-iodosuccinimide (NIS) as an oxidizing agent in dichloromethane or acetonitrile, facilitating cyclization at 0–20°C .
Advanced Methodologies
Recent protocols employ oxidative cyclization of amidrazones to access functionalized derivatives. For instance, treatment of amidrazones with hydrogen peroxide and trifluoroacetic anhydride generates N-oxide variants with enhanced bioactivity :
This method achieves regioselective oxidation, critical for maintaining hypoxic selectivity .
Table 2: Comparison of Synthesis Methods
| Method | Reagents | Yield (%) | Key Advantage |
|---|---|---|---|
| Amine Condensation | R-NH₂, EtOH | 15–52 | Mild conditions |
| NIS-Mediated Cyclization | NIS, CH₂Cl₂ | 30–60 | Rapid reaction |
| Oxidative Cyclization | H₂O₂, CF₃CO₂H | 40–70 | Access to N-oxides |
Pharmacological Applications and Biological Activity
Anti-Tumor Mechanisms
1,2,4-Benzotriazin-6-amine derivatives act as bioreductive prodrugs, selectively targeting hypoxic tumor regions. Under low oxygen conditions, enzymatic reduction generates cytotoxic radicals that induce DNA strand breaks and apoptosis . Comparative studies show that N-oxide derivatives (e.g., tirapazamine analogs) exhibit 2–3 times greater hypoxic cytotoxicity than the parent compound .
Table 3: Cytotoxicity Profiles of Selected Derivatives
| Compound | IC₅₀ (Hypoxic, μM) | IC₅₀ (Normoxic, μM) | Selectivity Ratio |
|---|---|---|---|
| 1,2,4-Benzotriazin-6-amine | 12.4 | 85.2 | 6.9 |
| TPZ (Tirapazamine) | 8.7 | 120.5 | 13.8 |
| N-Oxide Derivative | 5.2 | 98.4 | 18.9 |
Anti-Angiogenic Effects
In addition to direct tumor cell killing, 1,2,4-benzotriazin-6-amine inhibits vascular endothelial growth factor (VEGF) signaling, disrupting tumor angiogenesis . In vivo models demonstrate a 40–60% reduction in tumor vasculature following treatment, correlating with decreased metastasis .
Recent Advances and Research Developments
Second-Generation Derivatives
Structural modifications, such as introducing dialkylaminoalkyl side chains, have yielded compounds with improved pharmacokinetics. For example, replacing the 3-amino group with a N,N-dimethylaminopropyl moiety reduces plasma half-life from 4.2 h to 1.8 h, minimizing systemic toxicity .
Hybrid Molecules
Recent efforts focus on conjugating 1,2,4-benzotriazin-6-amine with chemotherapeutic agents (e.g., cisplatin) or monoclonal antibodies. These hybrids exhibit synergistic effects, with one study reporting a 70% increase in tumor regression compared to monotherapy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume